3-methoxybenzonitrile-Cyano-13c
Description
Significance of Isotope-Labeled Compounds in Mechanistic Studies
The primary advantage of using isotope-labeled compounds lies in their ability to provide direct evidence for proposed reaction mechanisms. symeres.combohrium.com By tracking the position of the isotopic label in the final products, chemists can deduce the bond-breaking and bond-forming events that have occurred. acs.org This information is crucial for understanding the fundamental steps of a reaction, identifying transient intermediates, and optimizing reaction conditions for desired outcomes. The use of stable isotopes like carbon-13 eliminates the handling and disposal concerns associated with radioactive isotopes.
Role of Carbon-13 Isotope in Tracing Reaction Pathways and Transformations
Carbon-13, a stable isotope of carbon, is an invaluable tool for elucidating reaction mechanisms. symeres.com Accounting for approximately 1.1% of all natural carbon, its presence can be readily detected and quantified by NMR and mass spectrometry. When a molecule is enriched with ¹³C at a specific position, that carbon atom acts as a beacon, allowing researchers to trace its fate throughout a chemical transformation. wikipedia.org This has been instrumental in studying a wide array of reactions, from the rearrangement of organic molecules to the intricate pathways of metabolic processes. acs.orgnih.gov
Overview of 3-Methoxybenzonitrile (B145857) as a Synthetic Precursor and Model Compound
3-Methoxybenzonitrile is a versatile aromatic compound that serves as a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a methoxy (B1213986) group and a nitrile group on a benzene (B151609) ring, provides a platform for a variety of chemical modifications. The nitrile group can be transformed into other functional groups, while the aromatic ring can undergo substitution reactions. This versatility makes it an excellent model compound for studying various reaction types.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUMLEPNAZFK-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 3 Methoxybenzonitrile Cyano 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds, it serves the dual purpose of structural verification and confirmation of isotopic enrichment.
Carbon-13 NMR (¹³C NMR) spectroscopy directly observes the carbon backbone of a molecule. In the case of 3-methoxybenzonitrile-cyano-¹³C, the key feature is the specific enrichment at the cyano carbon. Standard ¹³C NMR spectra are acquired at the natural abundance of ¹³C, which is approximately 1.1%. In the labeled compound, the concentration of ¹³C at the cyano position is dramatically increased.
This enrichment results in a significantly enhanced signal intensity for the cyano carbon resonance compared to all other carbon signals in the spectrum. nih.gov While the chemical shift of the labeled carbon remains largely unchanged, its peak intensity provides unambiguous proof of successful isotopic incorporation. The greater spectral dispersion of ¹³C NMR compared to proton NMR makes it a powerful tool for identifying individual carbon environments. nih.gov The chemical shifts for unlabeled 3-methoxybenzonitrile (B145857) provide a reference for the expected peak positions. rsc.org
Table 1: ¹³C NMR Chemical Shifts for 3-Methoxybenzonitrile in CDCl₃
| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Expected Observation for 3-methoxybenzonitrile-cyano-¹³C |
|---|---|---|
| -OCH₃ | 55.3 | Normal Intensity |
| C1 (C-CN) | 112.9 | Normal Intensity |
| C3 (C-OCH₃) | 159.4 | Normal Intensity |
| C5 | 116.6 | Normal Intensity |
| C4 | 130.1 | Normal Intensity |
| C6 | 119.1 | Normal Intensity |
| C2 | 124.2 | Normal Intensity |
| -C≡N | 118.6 | Significantly Enhanced Intensity |
Data sourced from The Royal Society of Chemistry, 2014. rsc.org
Since the isotopic label is on a carbon atom with no directly attached protons (-¹³C≡N), the ¹H NMR spectrum of 3-methoxybenzonitrile-cyano-¹³C is expected to be virtually identical to that of the unlabeled compound. However, two-bond coupling (²JCH) between the labeled cyano carbon and the adjacent aromatic protons (H-2 and H-6) might be observable in high-resolution spectra as small satellite peaks, further confirming the label's position.
Table 2: ¹H NMR Data for 3-Methoxybenzonitrile in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -OCH₃ | 3.83 | s | N/A |
| Aromatic H | 7.13 | d | 8.0 |
| Aromatic H | 7.23 | d | 8.0 |
| Aromatic H | 7.37 | t | 8.0 |
Data sourced from The Royal Society of Chemistry, 2014. rsc.org
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. mdpi.com
HSQC correlates directly bonded carbon and proton atoms. This would confirm the assignments of the aromatic carbons and their attached protons.
HMBC reveals correlations between protons and carbons over two to three bonds. For 3-methoxybenzonitrile-cyano-¹³C, the most critical correlation would be from the aromatic protons at the C2 and C6 positions to the isotopically labeled cyano carbon (-¹³C≡N). westmont.edu Observing this long-range coupling would provide definitive proof of the label's location adjacent to the aromatic ring. The protons of the methoxy (B1213986) group would also show an HMBC correlation to the C3 carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it ideal for confirming the molecular weight of a compound and determining its isotopic composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net For 3-methoxybenzonitrile-cyano-¹³C, HRMS is used to confirm the incorporation of the single ¹³C atom by comparing the measured exact mass to the calculated theoretical mass. As an analogue, the characterization of ¹³C-labeled 4-methoxybenzonitrile (B7767037) demonstrated the utility of HRMS in confirming isotopic incorporation. rsc.org
Table 3: HRMS Comparison of Unlabeled and Labeled 3-Methoxybenzonitrile
| Compound | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |
|---|---|---|
| 3-Methoxybenzonitrile | C₈H₈NO | 134.0600 |
| 3-Methoxybenzonitrile-cyano-¹³C | C₇¹³CH₈NO | 135.0634 |
The exact mass of unlabeled 3-methoxybenzonitrile is 133.0528 g/mol . spectrabase.com
The observed mass for the labeled compound would be approximately 1.00335 Da (the mass difference between ¹³C and ¹²C) higher than the unlabeled compound, a difference easily resolved by HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the chemical purity of volatile compounds and to determine the extent of isotopic labeling. rsc.orgnih.gov
In a GC-MS analysis of 3-methoxybenzonitrile-cyano-¹³C, the gas chromatogram would show a single major peak, indicating the sample's chemical purity. The mass spectrum corresponding to this peak would display the molecular ion (M⁺˙). For the unlabeled compound, the molecular ion peak appears at a mass-to-charge ratio (m/z) of 133. For the successfully labeled compound, this peak would be found at m/z 134.
By comparing the relative intensities of the ion signals at m/z 133 and m/z 134, the isotopic enrichment can be accurately quantified. For instance, in studies of analogous labeled compounds, isotopic incorporation levels, such as 98.5%, have been precisely determined using this method. rsc.org This makes GC-MS an essential tool for quality control in the synthesis of isotopically labeled standards. nih.gov
Application of Labeled Compounds as Internal Standards for Quantification
Isotopically labeled compounds, such as 3-methoxybenzonitrile-cyano-13C, are the gold standard for internal standards in quantitative analytical methods, particularly those utilizing mass spectrometry (MS). unimi.itlibios.fr The core principle of their application is that a stable isotope-labeled (SIL) internal standard exhibits virtually identical chemical and physical properties—such as extraction efficiency, chromatographic retention time, and ionization efficiency—to its unlabeled analyte counterpart. unimi.itwaters.com However, due to the incorporation of a heavy isotope like ¹³C, it has a distinct molecular mass that allows it to be separately detected by a mass spectrometer.
In practice, a precise and known quantity of this compound is added to a sample containing the unlabeled 3-methoxybenzonitrile analyte before any sample processing steps. unimi.itmusechem.com As the sample is purified and analyzed, any loss of the analyte is mirrored by a proportional loss of the SIL internal standard. chiron.no Quantification is therefore based on the ratio of the MS signal of the analyte to the signal of the internal standard. waters.com This ratiometric approach effectively corrects for variations in sample recovery, instrument performance, and matrix effects, which are a common source of imprecision in complex samples. musechem.comscispace.comresearchgate.net The use of ¹³C-labeled standards is often preferred over deuterium-labeled ones, as ¹³C labeling does not typically alter the chromatographic retention time, ensuring that both the analyte and the standard experience the same matrix effects at the same time. researchgate.net This methodology significantly enhances the accuracy, precision, and reliability of quantitative analyses. musechem.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy explores the molecular vibrations of a compound, offering a detailed fingerprint of its functional groups and structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-methoxybenzonitrile is characterized by distinct absorption bands that correspond to its specific molecular vibrations. The most prominent feature for this class of compounds is the nitrile (C≡N) stretching vibration, which appears as a strong and sharp band. In substituted benzonitriles, this peak is typically observed in the 2220–2240 cm⁻¹ region. jchps.com For 3-methoxybenzonitrile, this vibration is found at approximately 2236 cm⁻¹. jchps.com The introduction of a ¹³C isotope at the cyano carbon to create 3-methoxybenzonitrile-cyano-¹³C results in a predictable downward shift (redshift) of this frequency due to the increased reduced mass of the ¹³C≡N oscillator. This isotopic shift provides an unambiguous spectral signature for the labeled compound.
Other key absorptions include the aromatic C-H stretching vibrations, which occur above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene (B151609) ring, found in the 1400–1600 cm⁻¹ range. jchps.com The methoxy group (–OCH₃) also presents characteristic bands, such as the C-O stretching vibration and the C-H stretching modes of the methyl group.
Table 1: Prominent FT-IR Vibrational Assignments for 3-Methoxybenzonitrile
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | >3000 | Medium-Weak |
| C-H Stretch | Methyl (in -OCH₃) | ~2850-2950 | Medium |
| C≡N Stretch | Nitrile | ~2236 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1400-1600 | Medium-Strong |
| C-O Stretch | Methoxy | ~1250 | Strong |
| C-H Bend | Aromatic | 750-1000 | Strong |
Raman Spectroscopy
Raman spectroscopy provides data that is complementary to FT-IR. In the Raman spectrum of 3-methoxybenzonitrile, the C≡N stretching vibration is also a dominant feature, appearing as a strong, sharp peak at a similar frequency to that seen in the IR spectrum, around 2230 cm⁻¹. spectrabase.comresearchgate.netresearchgate.net As with FT-IR, the ¹³C labeling of the cyano group causes a discernible redshift of this peak.
Aromatic ring vibrations are also very active in Raman spectroscopy. The symmetric "breathing" mode of the benzene ring, which is often weak or forbidden in the IR spectrum, typically produces a strong signal in the Raman spectrum and is highly indicative of the substitution pattern. The various C-H and C=C vibrations of the ring are also clearly observed. nih.gov
Computational Vibrational Assignments and Scaling Factors
To achieve unambiguous assignment of the vibrational modes observed in experimental FT-IR and Raman spectra, computational methods are frequently employed. arxiv.org Techniques such as Density Functional Theory (DFT) are used to calculate the theoretical vibrational frequencies of molecules like 3-methoxybenzonitrile and its isotopologues. jchps.comfrontiersin.org
These theoretical calculations are typically performed for an isolated molecule in the gas phase and often rely on the harmonic oscillator approximation, which leads to a systematic overestimation of the vibrational frequencies compared to experimental values measured in the solid or liquid phase. arxiv.orgfrontiersin.org To bridge this gap, the calculated frequencies are adjusted using empirical scaling factors. arxiv.org This process, which corrects for anharmonicity and intermolecular interactions, results in a much-improved agreement between theoretical and experimental spectra, enabling a confident and precise assignment of each spectral band to its corresponding molecular motion. nih.govsigmaaldrich.com
X-ray Diffraction (XRD) and Crystallography
Single-Crystal X-ray Diffraction for Definitive Structural Confirmation
For 3-methoxybenzonitrile, SC-XRD analysis would provide the definitive confirmation of its molecular structure. Such an analysis reveals that the benzonitrile (B105546) framework is planar, with the methoxy group typically being nearly coplanar with the aromatic ring. The precise atomic coordinates obtained from SC-XRD are invaluable for validating the molecular models used in computational studies, such as those for predicting vibrational frequencies. nih.gov It is important to note that because X-ray diffraction interacts with the electron clouds of atoms, it does not differentiate between isotopes. Therefore, the crystal structure of 3-methoxybenzonitrile-cyano-¹³C is expected to be identical to that of its unlabeled analogue.
Table 2: Representative Crystallographic Data for 3-Methoxybenzonitrile
Note: The following data is illustrative and based on published crystallographic information for 3-methoxybenzonitrile.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.85 |
| b (Å) | 6.05 |
| c (Å) | 16.30 |
| β (°) | 114.8 |
| Volume (ų) | 1238 |
| Z (molecules per unit cell) | 8 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The study of crystal packing provides insight into the supramolecular architecture of this compound, governed by various non-covalent intermolecular interactions. While specific crystallographic data for the 13C-labeled isotopologue is not detailed in the available literature, analysis of analogous structures, such as other aromatic nitriles, allows for a comprehensive understanding of the expected interactions.
Key intermolecular interactions expected in the crystal lattice of 3-methoxybenzonitrile include:
C-H⋯N Hydrogen Bonds: The nitrogen atom of the cyano group can accept a hydrogen bond from a C-H group of an adjacent molecule.
C-H⋯O Hydrogen Bonds: The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor for C-H donors from neighboring molecules. nih.gov
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.
H⋯H Interactions: These are among the most prevalent contacts in the crystal packing of organic molecules. nih.gov
The replacement of a nitro group with a cyano group in similar structures has been shown to result in a looser crystal packing and lower density, as the CN group is lighter and participates less in strong intermolecular bonding compared to the NO2 group. mdpi.com
Table 1: Summary of Potential Intermolecular Interactions in 3-Methoxybenzonitrile Crystal Packing
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | C-H (Aromatic/Methyl) | N (Nitrile) | Influences molecular orientation and packing motifs. |
| Hydrogen Bond | C-H (Aromatic/Methyl) | O (Methoxy) | Contributes to the stability of the crystal lattice. nih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Important for stabilizing the layered structure. |
Other Advanced Analytical Techniques
Beyond crystal structure analysis, a suite of other advanced techniques is employed to fully characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of 3-methoxybenzonitrile and for monitoring the progress of its synthesis. nih.gov A reverse-phase (RP) HPLC method is typically employed for this analysis. sielc.comsielc.com This method allows for the separation of the main compound from any impurities or unreacted starting materials. sielc.com The scalability of the method means it can be adapted for preparative separation to isolate impurities if needed. sielc.comsielc.com Method validation typically includes establishing linearity, repeatability, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
A standard HPLC method for the analysis of 3-methoxybenzonitrile is detailed below. sielc.com
Table 2: HPLC Method Parameters for 3-Methoxybenzonitrile Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Application | Purity analysis, reaction monitoring, preparative separation | sielc.com |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and the chemical environment, or oxidation state, of atoms within the first few nanometers of a material's surface. acs.org The technique works by irradiating the sample with X-rays and measuring the kinetic energy of electrons that are ejected from the material. The binding energy of these electrons is characteristic of the element and its chemical state. acs.org
For this compound, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen. Crucially, it can distinguish between atoms of the same element in different chemical environments. For instance, the C 1s signal would be composed of several components corresponding to the carbon atoms in the aromatic ring, the methoxy group (-OCH3), and the nitrile group (-13C≡N). The binding energy increases as the electron density around the atom decreases. acs.org Similarly, distinct peaks for N 1s and O 1s would be observed. The isotopic labeling at the cyano carbon would not produce a discernible shift in the standard XPS binding energy but confirms the specific molecular structure being analyzed.
Table 3: Expected Core-Level Binding Energies in XPS Analysis of 3-Methoxybenzonitrile
| Element | Orbital | Functional Group | Expected Chemical State Information |
|---|---|---|---|
| Carbon | C 1s | Aromatic C-C/C-H | Lower binding energy carbon species. |
| Carbon | C 1s | C-O (Methoxy) | Shifted to higher binding energy due to the electronegative oxygen. |
| Carbon | C 1s | C≡N (Nitrile) | Distinct chemical shift reflecting the triple bond and nitrogen's electronegativity. |
| Nitrogen | N 1s | C≡N (Nitrile) | A single peak characteristic of the nitrile functional group. acs.org |
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and destructive analytical technique used for determining the elemental composition of a sample, with a particular strength in detecting trace metals. technologynetworks.com The method involves introducing the sample, typically as an aerosol, into a high-temperature argon plasma. technologynetworks.com The intense heat and energy of the plasma excite the atoms of the elements present, causing them to emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. technologynetworks.com
While ICP-OES is highly effective for elemental analysis, it is not a primary technique for characterizing the structure of an organic molecule like this compound itself. Its main application in this context would be to quantify metallic impurities that may be present in the sample from synthesis, such as residual catalysts. technologynetworks.com The technique is capable of detecting multiple elements simultaneously with high sensitivity. technologynetworks.com
Table 4: Application of ICP-OES for Impurity Analysis in a 3-Methoxybenzonitrile Sample
| Analysis Target | Purpose | Detectable Elements | Key Advantage |
|---|---|---|---|
| Metallic Impurities | Quantify trace metals from catalysts or reaction vessels. | Fe, Cu, Ni, Pd, Pt, etc. | High sensitivity and simultaneous multi-element detection. technologynetworks.com |
Mechanistic Investigations Utilizing 3 Methoxybenzonitrile Cyano 13c
Kinetic Isotope Effect (KIE) Studies
No published studies were found that specifically measure the kinetic isotope effect of 3-methoxybenzonitrile-cyano-13C.
There is no available data on the use of this compound to elucidate rate-determining steps of any chemical reaction.
Information regarding the use of this specific isotopologue to probe transition state structures is not present in the scientific literature.
Tracing Reaction Pathways and Intermediates
No documented research exists where this compound is used to trace reaction pathways or identify intermediates.
There are no specific examples in the literature of this compound being used to trace the catalytic cycle of palladium-hydride complexes.
The use of this compound in radical clock experiments to study reaction mechanisms has not been reported.
While isotopic exchange reactions of aryl nitriles have been studied, no specific data or investigation into the isotopic exchange processes involving this compound could be found.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool in elucidating the intricate mechanistic details of chemical reactions and molecular properties. For isotopically labeled compounds such as this compound, computational methods offer insights that complement experimental findings. The following sections detail the application of various computational techniques to understand the behavior of this molecule. It is important to note that for electronic property calculations, the isotopic substitution of 12C with 13C has a negligible effect; therefore, theoretical studies on the parent 3-methoxybenzonitrile (B145857) molecule are directly applicable.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface, DFT methods can map out the entire course of a reaction, identifying transition states, intermediates, and the final products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com
For a hypothetical reaction involving 3-methoxybenzonitrile, such as a nucleophilic addition to the nitrile group, DFT calculations can elucidate the step-by-step mechanism. The reaction energy profile would reveal the energy barriers for each step, helping to identify the rate-determining step. mdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. nih.govmaterialsciencejournal.org
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Step of 3-Methoxybenzonitrile Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.00 | 0.00 | 0.00 |
| Transition State | +25.4 | +24.9 | +35.1 |
| Intermediate | -5.2 | -5.5 | +2.8 |
| Products | -15.8 | -16.1 | -8.9 |
Molecular Dynamics (MD) Simulations for Solvent Effects on Reaction Pathways
While gas-phase DFT calculations are invaluable, reactions are typically performed in solution, where solvent interactions can significantly influence reaction pathways and energetics. Molecular Dynamics (MD) simulations are employed to model these explicit solvent effects. rsc.org In an MD simulation, the motion of the solute (3-methoxybenzonitrile) and a large number of solvent molecules are simulated over time by solving Newton's equations of motion. cas.cz
This approach allows for the exploration of the solvent's dynamic role, including the formation of hydrogen bonds, stabilization of charged intermediates or transition states through solvation shells, and the influence of solvent polarity on the reaction barrier. cas.czchemrxiv.org By running simulations in different solvents, one can computationally predict how changing the reaction medium will affect the outcome, providing guidance for experimental solvent screening. chemrxiv.org Combined quantum mechanics/molecular mechanics (QM/MM) methods are often used, where the reacting species are treated with a high level of theory (QM) and the surrounding solvent is treated with a more computationally efficient force field (MM).
Analysis of Fukui Indices and Electron Density Distribution
To predict the reactivity of 3-methoxybenzonitrile, DFT is used to analyze its electron density distribution and related reactivity descriptors. The molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. nih.gov For 3-methoxybenzonitrile, the area around the electronegative nitrogen atom of the cyano group would show a negative potential (red), indicating a site susceptible to electrophilic attack, while regions around the hydrogen atoms would show a positive potential (blue), indicating sites for nucleophilic attack. nih.govbhu.ac.in
Fukui indices are local reactivity descriptors derived from conceptual DFT that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. These indices are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. Analysis of these descriptors provides a more quantitative prediction of regioselectivity than MEP maps alone.
Non-Linear Optical (NLO) Properties and Related Quantum Chemical Calculations
Organic molecules with donor and acceptor groups, like 3-methoxybenzonitrile (with the methoxy (B1213986) group as a weak donor and the nitrile as an acceptor), are of interest for their potential non-linear optical (NLO) properties. researchgate.net Quantum chemical calculations are essential for predicting and understanding the NLO response of a molecule. researchgate.net DFT methods are used to compute key NLO-related parameters, including the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.org
A large value for the first hyperpolarizability (β) is indicative of significant NLO activity. nih.gov These calculations can guide the design of new molecules with enhanced NLO properties by allowing for systematic investigation of structural modifications. researchgate.netkoreascience.kr The time-dependent DFT (TD-DFT) method is often used for these calculations. researchgate.net
Table 2: Calculated NLO Properties of a Benzonitrile (B105546) Derivative Calculations based on DFT/B3LYP method.
| Property | Calculated Value |
| Dipole Moment (μ) in Debye | 4.87 D |
| Mean Polarizability (α) in esu | 1.5 x 10⁻²³ esu |
| First Hyperpolarizability (β₀) in esu | 2.9 x 10⁻³⁰ esu |
HOMO-LUMO Analysis and Electronic Structure
The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is often associated with enhanced NLO properties. nih.gov For 3-methoxybenzonitrile, the HOMO is typically localized over the methoxy group and the benzene (B151609) ring, while the LUMO is concentrated on the cyano group and the ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key factor for NLO activity. nih.gov Various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. materialsciencejournal.org
Table 3: Calculated Electronic Properties of a Methoxybenzonitrile Isomer Calculations based on DFT/B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| E_HOMO | -7.05 eV |
| E_LUMO | -0.88 eV |
| Energy Gap (ΔE) | 6.17 eV |
Research Applications and Derivatization of 3 Methoxybenzonitrile Cyano 13c
As a Building Block in Complex Organic Synthesis
The reactivity of the benzonitrile (B105546) moiety, coupled with the analytical advantages of the 13C-labeled cyano group, makes 3-methoxybenzonitrile-cyano-13c a valuable starting material for the synthesis of a wide array of more complex molecules.
Synthesis of Substituted Benzonitrile Derivatives
This compound is a key precursor in the synthesis of various substituted benzonitrile derivatives. The aromatic ring can undergo electrophilic substitution reactions, while the nitrile group can direct ortho-lithiation to introduce substituents at specific positions. Furthermore, modern cross-coupling methodologies offer powerful tools for its derivatization.
A notable example is the palladium/norbornene-cocatalyzed three-component synthesis, which can be employed to introduce an acyl group at the ortho position of the methoxy (B1213986) group. This reaction, involving an aryl halide and an acyl halide, proceeds via a C-H activation mechanism, leading to the formation of ortho-acylated benzonitriles thieme-connect.com. The 13C label in the cyano group would be invaluable in mechanistic studies of such transformations, allowing researchers to track the fate of the nitrile group and investigate potential electronic effects on the reaction pathway using techniques like 13C NMR spectroscopy.
Palladium-catalyzed cyanation reactions are also a cornerstone in the synthesis of substituted benzonitriles researchgate.netnih.govrsc.org. While these methods are typically used to introduce a cyano group, the reverse reaction, or modification of the aromatic ring of an existing benzonitrile, is also of significant interest. For instance, functional groups on the aromatic ring of 3-methoxybenzonitrile (B145857) can be modified or introduced, leading to a diverse library of substituted benzonitriles. The 13C-labeled cyano group can serve as a stable internal standard for quantitative analysis of these reactions by mass spectrometry or NMR.
| Reaction Type | Reagents | Product Type |
| Ortho-acylation | Aryl halide, Acyl halide, Pd catalyst, Norbornene | 2-Acyl-3-methoxybenzonitrile |
| Cross-coupling | Varies (e.g., boronic acids, organozincs) | Aryl-substituted 3-methoxybenzonitriles |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4) | Substituted 3-methoxybenzonitriles (e.g., nitro derivatives) |
Precursor to Other Functional Groups (e.g., Aldehydes, Carboxylic Acids, Amines)
The cyano group of this compound is a versatile functional group that can be readily transformed into other important moieties, making it a valuable intermediate in multi-step syntheses. The carbon-13 label is retained in the resulting functional group, allowing for isotopic tracing in subsequent applications.
Aldehydes: The nitrile group can be partially reduced to an imine, which is then hydrolyzed to yield an aldehyde. This transformation is often achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). A related compound, 4-formyl-3-methoxybenzonitrile, is a known intermediate in various syntheses, highlighting the utility of the formylbenzonitrile scaffold tantuchemicals.com.
Carboxylic Acids: Complete hydrolysis of the nitrile group under acidic or basic conditions affords the corresponding carboxylic acid. This reaction proceeds via an amide intermediate libretexts.orgchemistrysteps.com. The resulting 3-methoxybenzoic acid, now labeled at the carboxyl carbon, can be a valuable tool in metabolic studies or as a precursor for further transformations.
Amines: The nitrile group can be reduced to a primary amine, 3-methoxybenzylamine (B130926), using powerful reducing agents like lithium aluminum hydride (LiAlH4) libretexts.org. This transformation is fundamental in the synthesis of various biologically active molecules and ligands. The 13C label in the benzylic carbon of the resulting amine can be used to follow its metabolic fate or to study reaction mechanisms.
| Starting Material | Reagent(s) | Resulting Functional Group |
| This compound | 1. DIBAL-H 2. H2O | Aldehyde (-CHO) |
| This compound | H3O+ or OH-/H2O, heat | Carboxylic Acid (-COOH) |
| This compound | 1. LiAlH4 2. H2O | Amine (-CH2NH2) |
The isotopic labeling of these derivatives is crucial for applications such as metabolic tracing and drug metabolism studies, where the fate of the carbon atom can be followed using techniques like mass spectrometry and 13C NMR alfa-chemistry.comnih.gov.
Integration into Ring-Forming Reactions (e.g., Cycloadditions)
The nitrile group of this compound can participate in various ring-forming reactions, particularly cycloadditions, to construct heterocyclic systems. The carbon-13 label provides a means to elucidate the mechanisms of these complex transformations.
Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azomethine ylides, and nitrones uchicago.eduresearchgate.netwikipedia.org. These reactions are powerful methods for the synthesis of five-membered heterocycles. For instance, the reaction of an aryl nitrile with a nitrile oxide can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. The 13C label in the nitrile would be incorporated directly into the heterocyclic ring, allowing for detailed mechanistic studies of the cycloaddition process, including the determination of regioselectivity and the tracking of bond formation.
Furthermore, nitriles can be involved in [3+3] cycloaddition reactions, which are becoming an increasingly important tool for the synthesis of six-membered heterocyclic compounds nih.gov. While less common than [3+2] cycloadditions, these reactions offer a direct route to complex ring systems. The use of this compound in such reactions would enable researchers to follow the carbon atom from the nitrile group as it becomes part of the new ring, providing valuable insights into the reaction pathway. The versatility of nitriles in cycloaddition reactions also extends to their conversion into other reactive species, such as nitrile imines, which can then undergo further cycloadditions rsc.org.
Advanced Materials Research
The electronic properties of the benzonitrile unit make 3-methoxybenzonitrile and its derivatives interesting building blocks for the creation of advanced materials with applications in optoelectronics and coordination chemistry. The incorporation of a 13C label can aid in the characterization of these materials.
Development of Highly Conjugated Systems for Optoelectronics and Nanoelectronics
The benzonitrile moiety can be incorporated into larger π-conjugated systems, which are the fundamental components of many organic electronic materials bohrium.comdocumentsdelivered.commdpi.com. The electron-withdrawing nature of the nitrile group can influence the electronic properties of these materials, such as their absorption and emission spectra, and their charge transport characteristics.
While direct polymerization of 3-methoxybenzonitrile itself is not common, it can be derivatized to introduce polymerizable groups. For example, conversion of the nitrile to other functional groups, as discussed in section 5.1.2, or the introduction of reactive sites on the aromatic ring, can provide monomers for the synthesis of conjugated polymers. For instance, acrylonitrile-containing side chains have been appended to π-conjugated polymers to create donor-acceptor systems with interesting photophysical properties rsc.org. The 13C label in the original cyano group could be used to study the structure and dynamics of the resulting polymers using solid-state NMR spectroscopy, providing information that is often difficult to obtain by other means researchgate.net.
Coordination Chemistry with Transition Metal Centers
The nitrogen atom of the nitrile group in 3-methoxybenzonitrile possesses a lone pair of electrons and can act as a ligand, coordinating to transition metal centers researchgate.netresearchgate.net. The formation of such coordination complexes can lead to materials with interesting magnetic, catalytic, or photophysical properties tamu.eduwikipedia.orgnih.gov.
The coordination of a nitrile to a metal center typically results in a shift in the C≡N stretching frequency in the infrared (IR) spectrum. By using this compound, the corresponding 13C≡N stretching frequency would also be shifted upon coordination. More significantly, the 13C chemical shift of the cyano carbon in the NMR spectrum is highly sensitive to its electronic environment and would be a powerful probe of the nature of the metal-ligand bond pressbooks.pubirisotope.com. This allows for a detailed investigation of the electronic structure and bonding within the coordination complex. Such studies are crucial for the rational design of new catalysts and functional materials.
Ligand Design and Catalyst Development
The incorporation of isotopic labels is a powerful, albeit underutilized, strategy in the design of ligands and the development of catalysts. While direct examples of this compound in ligand design are not prevalent in the literature, the principles of isotopic labeling offer clear potential benefits for mechanistic studies in catalysis. The 13C-labeled cyano group can serve as a spectroscopic probe to investigate ligand-metal interactions, monitor catalyst deactivation pathways, and elucidate the fate of the nitrile moiety during catalytic cycles.
The use of 13C NMR spectroscopy, enabled by the isotopic label, allows for the precise tracking of the cyano group. This can be particularly insightful in reactions where the nitrile may coordinate to a metal center, undergo transformation, or participate in the catalytic cycle in a non-innocent manner. Understanding these subtle interactions is crucial for the rational design of more efficient and selective catalysts.
Fundamental Organic Transformations
The nitrile group is a versatile functional handle in organic synthesis, capable of directing reactions and participating in a variety of transformations. The use of this compound offers a unique advantage in studying the mechanisms of these fundamental processes.
C-H Bond Functionalization and Directed Synthesis
The weakly coordinating nitrile group has emerged as a reliable directing group for the regioselective functionalization of otherwise inert C–H bonds. This strategy avoids the need for pre-functionalized starting materials, enhancing synthetic efficiency. The cyano group can direct transition metal catalysts to activate specific C–H bonds, typically at the ortho-position to the nitrile.
The application of this compound in such reactions would be invaluable for mechanistic investigations. For instance, in a palladium-catalyzed C-H activation, the 13C label would allow researchers to:
Monitor the coordination of the nitrile to the metal center via 13C NMR spectroscopy.
Distinguish between different mechanistic pathways.
Quantify kinetic isotope effects at the cyano group itself, should it be involved in the rate-determining step.
Mechanistic studies often employ deuterium (B1214612) labeling to probe the C-H activation step; the complementary use of a 13C label on the directing group would provide a more complete picture of the entire catalytic cycle.
| Aspect of C-H Functionalization | Utility of this compound |
| Regioselectivity | Confirming the directing role of the nitrile group in complex substrates. |
| Mechanism Elucidation | Tracking the nitrile's involvement in catalyst coordination and turnover. |
| Reaction Kinetics | Serving as an internal standard for NMR-based kinetic analysis. |
Radical Cascade Strategies
Radical cascade reactions have become a powerful tool for the rapid construction of complex molecular architectures from simple precursors. In these reactions, the cyano group can act as a radical acceptor, participating in cyclizations and other bond-forming events. These multi-step transformations often involve transient radical intermediates that are difficult to characterize.
The use of this compound in radical cascade strategies would provide a clear spectroscopic handle to follow the transformation of the nitrile. For example, if a radical adds to the cyano group, the resulting iminyl radical intermediate would have a characteristic 13C NMR signature. This allows for the unambiguous confirmation of the proposed reaction pathway and helps in understanding the factors that control the efficiency and selectivity of the cascade. A study on visible-light-induced radical cascade cyclization utilized 3-indoleacetonitrile, demonstrating the participation of the nitrile group in forming complex heterocyclic structures beilstein-journals.org. The introduction of a 13C label in such a system would be a powerful method for mechanistic analysis.
Investigation of Radical Anion Reactivity
The radical anions of aromatic nitriles are reactive intermediates that can be employed in synthetic transformations. For instance, the radical anion of 3-methoxybenzonitrile has been shown to act as a nucleophile in the arylation of fluorinated benzonitriles, leading to the formation of cyanobiphenyl derivatives. In this reaction, the radical anion engages in an ipso-substitution, displacing the cyano group.
Studying this reaction with this compound would be highly informative. By analyzing the products and byproducts using 13C NMR and mass spectrometry, researchers could:
Trace the fate of the original cyano group , confirming whether it is displaced as a cyanide anion ([13C]N⁻).
Identify any side reactions involving the nitrile functionality.
Gain insight into the electronic structure of the radical anion intermediate through techniques like 13C ENDOR spectroscopy.
The ability to track the isotopically labeled carbon throughout the reaction provides definitive evidence for the proposed mechanism, which is often challenging to obtain for reactions involving transient radical species.
Methodological Advancements in Isotopic Labeling
The utility of isotopically labeled compounds is directly tied to the availability of efficient and cost-effective methods for their synthesis.
Development of Efficient and Cost-Effective Labeling Protocols
The synthesis of this compound can be approached through several modern synthetic methods. Traditional methods often involve the use of isotopically labeled cyanide salts, such as K¹³CN or Zn(¹³CN)₂, in transition metal-catalyzed cross-coupling reactions with an appropriate aryl halide (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole). Palladium-catalyzed cyanation is a well-established and reliable method for this transformation researchgate.net.
More recently, late-stage carbon isotope exchange (CIE) reactions have emerged as a highly efficient and atom-economical strategy for isotopic labeling. A notable advancement is the nickel-catalyzed nitrile exchange, which allows for the direct replacement of a ¹²CN group in a molecule with a labeled ¹³CN or ¹⁴CN group from a source like Zn(CN)₂ cea.friaea.orgchemrxiv.org. This method is particularly advantageous as it can be applied at a late stage in a synthetic sequence, avoiding the need to carry the expensive isotope through multiple steps.
The development of these protocols significantly reduces the cost and complexity associated with preparing labeled compounds like this compound, making them more accessible for a broader range of research applications.
| Labeling Method | Precursors | Key Features | Reported Yields (for similar compounds) |
| Palladium-Catalyzed Cyanation | 3-Iodoanisole, Zn(¹⁴CN)₂ | Well-established, reliable | Good to excellent (e.g., 89% for 2-amino-[7-¹⁴C]-benzonitrile) electronicsandbooks.com |
| Nickel-Catalyzed Isotope Exchange | 3-Methoxybenzonitrile, Zn(¹³CN)₂ | Late-stage, atom-economical | High isotopic enrichment (e.g., 73% ¹³C enrichment) chemrxiv.org |
Flow Chemistry Applications for Isotope Labeling
The integration of flow chemistry, or continuous flow processing, into the field of isotopic labeling represents a significant advancement for the synthesis of complex molecules like 3-methoxybenzonitrile-cyano-¹³C. This approach offers numerous advantages over traditional batch synthesis, particularly in the context of handling expensive and often hazardous isotopically labeled reagents. The precise control over reaction parameters, enhanced safety, and potential for higher yields make flow chemistry a compelling methodology for the preparation and derivatization of ¹³C-labeled compounds.
Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. This technique allows for superior control over parameters such as temperature, pressure, and reaction time, leading to more consistent product quality and higher yields. x-chemrx.compharmacompass.com When applied to isotopic labeling, these features are particularly beneficial. For instance, the small reaction volumes inherent in flow reactors minimize the risk associated with handling potentially hazardous materials and reduce the amount of expensive isotopically labeled starting materials required. nih.gov
One of the key challenges in ¹³C labeling is the efficient incorporation of the ¹³C isotope, often sourced from gases like ¹³CO₂. x-chemrx.com Flow chemistry provides innovative solutions to this challenge. For example, specialized flow reactors, such as tube-in-tube designs, have been developed for the on-demand generation and immediate use of reactive gases. x-chemrx.com In such a system, a precursor like Na₂¹³CO₃ can be used to generate ¹³CO₂ which then diffuses through a membrane into the reaction stream, ensuring high efficiency and controlled stoichiometry. x-chemrx.com This on-demand generation minimizes waste of the expensive ¹³C source and enhances safety by avoiding the handling of large quantities of gas under pressure. x-chemrx.com
The synthesis of aryl nitriles, the core structure of 3-methoxybenzonitrile, has been successfully adapted to continuous flow processes. rsc.org These methods often provide significant advantages over traditional batch reactions, including faster reaction times and improved safety profiles, especially when dealing with toxic reagents like cyanides. rsc.org For instance, a continuous flow process for the synthesis of aryl nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor has been demonstrated to be rapid and scalable. rsc.org Such a methodology could potentially be adapted for the synthesis of 3-methoxybenzonitrile-cyano-¹³C, offering a safer and more efficient route.
Case studies in the pharmaceutical industry have highlighted the robustness of flow chemistry for conducting challenging reactions, including cyanations. acs.orgsemanticscholar.orgresearchgate.net The synthesis of Remdesivir, for example, involved a large-scale cyanation step that was successfully transitioned to a continuous flow process, mitigating the risks associated with handling large quantities of cyanide and improving control over the reaction. acs.orgsemanticscholar.orgresearchgate.net These examples underscore the industrial applicability and scalability of flow chemistry for the production of complex nitrile-containing molecules.
The advantages of employing flow chemistry for the isotopic labeling of a compound like 3-methoxybenzonitrile-cyano-¹³C can be summarized in the following table:
| Feature | Advantage in Flow Chemistry | Relevance to 3-methoxybenzonitrile-cyano-¹³C Labeling |
| Precise Control | Accurate regulation of temperature, pressure, and residence time. x-chemrx.com | Ensures high selectivity and minimizes the formation of byproducts, leading to a purer labeled compound. |
| Enhanced Safety | Small reactor volumes and containment of hazardous reagents. nih.gov | Crucial when working with isotopically labeled cyanide precursors or other potentially hazardous reagents. |
| Improved Yield | Efficient mixing and heat transfer lead to higher conversion rates. adesisinc.com | Maximizes the incorporation of the expensive ¹³C isotope, making the process more cost-effective. |
| Scalability | Straightforward scaling from laboratory to production scale. adesisinc.com | Allows for the production of larger quantities of the labeled compound for extensive research applications. |
| On-Demand Reagent Generation | In-situ generation and consumption of reactive intermediates. nih.govnih.gov | Enables the use of unstable or gaseous ¹³C-labeled reagents like ¹³CO or H¹³CN in a safe and efficient manner. |
This table illustrates the potential benefits of applying flow chemistry to the synthesis of 3-methoxybenzonitrile-cyano-¹³C based on established principles and analogous case studies.
Detailed research findings on the application of flow chemistry to isotopic labeling have demonstrated significant improvements over batch methods. For instance, a study on a continuous flow Bestmann-Ohira reaction, used to introduce an alkyne functionality, showed an increase in yield from 50% in batch to 90% in flow, with a significant reduction in reaction time from 2 hours to 10 minutes. adesisinc.com While this is not a direct example of labeling 3-methoxybenzonitrile, it showcases the transformative potential of flow chemistry in improving reaction outcomes for complex organic syntheses.
A hypothetical continuous flow setup for the synthesis of 3-methoxybenzonitrile-cyano-¹³C could involve the reaction of a suitable precursor with a ¹³C-labeled cyanide source in a microreactor. The reaction conditions could be optimized to achieve high isotopic incorporation and chemical yield. The table below presents illustrative data for such a hypothetical process, based on typical results observed in flow chemistry literature for similar reactions.
| Parameter | Batch Process (Hypothetical) | Flow Process (Hypothetical) |
| Reaction Time | 12 hours | 15 minutes |
| Temperature | 80 °C | 120 °C |
| Pressure | Atmospheric | 10 bar |
| Yield of 3-methoxybenzonitrile | 65% | 92% |
| Isotopic Enrichment (¹³C) | 95% | >99% |
| Safety Considerations | Handling of bulk cyanide reagent | On-demand generation of cyanide |
| Scalability | Limited by reactor size | Readily scalable by extending run time |
This interactive data table provides a hypothetical comparison between batch and flow processes for the synthesis of 3-methoxybenzonitrile-cyano-¹³C, illustrating the potential improvements offered by flow chemistry.
Q & A
Q. What ethical considerations apply to publishing synthetic routes for isotopically labeled compounds?
- Methodological Answer : Disclose all deviations from reported methods (e.g., unexpected byproducts, isotopic dilution). Avoid selective data reporting; include negative results (e.g., failed coupling attempts). Adhere to authorship guidelines (e.g., ICMJE criteria) when collaborating on multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
